Product packaging for (3R)-3-azaniumylthiolane-3-carboxylate(Cat. No.:)

(3R)-3-azaniumylthiolane-3-carboxylate

Cat. No.: B8188983
M. Wt: 147.20 g/mol
InChI Key: SAKWWHXZZFRWCN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Organic Synthesis

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are those not found among the 20 proteinogenic amino acids encoded by the standard genetic code. Their significance lies in their ability to introduce novel chemical functionalities, structural constraints, and physicochemical properties into peptides and proteins. nih.govnih.gov

In chemical biology, the site-specific incorporation of ncAAs into proteins allows for the detailed study of protein structure and function. acs.org These synthetic amino acids can serve as probes, bearing fluorescent tags, photo-crosslinkers, or bio-orthogonal handles for "click chemistry," enabling researchers to investigate molecular interactions and enzyme kinetics in vitro and in vivo. nih.govacs.org Furthermore, introducing ncAAs can enhance the stability of peptides against proteolytic degradation, a critical challenge in the development of peptide-based therapeutics. nih.gov

In organic synthesis, ncAAs are valuable chiral building blocks. Their constrained cyclic structures and defined stereocenters are utilized in the synthesis of complex molecules, including peptidomimetics and natural products. nih.gov The development of stereoselective synthesis methods for ncAAs is a key focus, as the biological activity of the final molecules is often dependent on their precise three-dimensional structure. nih.gov

Table 1: Applications of Non-Canonical Amino Acids

Field Application Examples of Functionalities Introduced
Chemical Biology Probing protein function Fluorescent probes, photo-crosslinkers, bio-orthogonal tags
Enhancing peptide stability Resistance to proteolytic enzymes
Creating novel biocatalysts Altering enzyme active sites for new reactions
Organic Synthesis Chiral building blocks Synthesis of complex natural products and peptidomimetics
Scaffolds for drug discovery Constrained analogues for improved receptor binding

| Materials Science | Monomers for functional polymers | Creating biocompatible or stimuli-responsive materials |

Contextualizing Zwitterionic Amino Acid Derivatives within Advanced Materials Science and Biochemical Research

(3R)-3-azaniumylthiolane-3-carboxylate exists as a zwitterion, a molecule containing both a positive (azaniumyl, -NH3+) and a negative (carboxylate, -COO-) charge, resulting in a net neutral charge under physiological conditions. This zwitterionic nature is fundamental to the behavior of all amino acids but takes on special significance in materials science.

Zwitterionic polymers, particularly those derived from amino acids, are a class of advanced materials with unique properties, most notably their exceptional resistance to nonspecific protein adsorption. This "antifouling" characteristic is highly valuable for biomedical devices, drug delivery systems, and biosensors. The strong hydration layer formed around the zwitterionic groups prevents proteins and other biomolecules from adhering to the material surface.

Recent research has focused on creating functional zwitterionic materials by embedding reactive groups directly into the zwitterionic moiety. For example, zwitterionic polymers containing thiol groups have been developed. nih.gov These materials combine the antifouling properties of the zwitterion with the reactive potential of the thiol group, which can be used for bioconjugation or forming cross-linked hydrogel networks. nih.gov Thiolane-based zwitterionic amino acids like this compound can be considered as potential monomers for the synthesis of such advanced, functional polymers.

In biochemical research, the zwitterionic form is crucial for molecular recognition. The distinct positive and negative charges allow for specific electrostatic interactions with enzyme active sites or receptor binding pockets, influencing the compound's biological activity.

Stereochemical Importance of (3R)-Configuration in Thiolane-Derived Scaffolds

Stereochemistry, the three-dimensional arrangement of atoms, is critical in determining the biological activity of a molecule. For a compound like 3-azaniumylthiolane-3-carboxylate, the stereocenter at the C3 carbon dictates the spatial orientation of the amino and carboxyl groups relative to the thiolane ring. The designation "(3R)" specifies one of two possible enantiomers, according to the Cahn-Ingold-Prelog priority rules.

The thiolane ring itself is not planar but exists in puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms. lookchem.com The specific conformation adopted can be influenced by substituents on the ring. The orientation of the substituents (axial vs. equatorial) in the preferred conformation determines how the molecule presents its functional groups for interaction with other molecules, such as biological receptors.

The (3R)-configuration locks the amino and carboxyl groups into a specific spatial arrangement. This is profoundly important in biological systems, where interactions are highly stereospecific. An enzyme or receptor active site is a chiral environment that will preferentially bind one enantiomer over the other. For instance, a hydrogen bond donor on a receptor may be perfectly positioned to interact with the azaniumyl group of the (3R)-enantiomer but be too far away to interact with that of the (3S)-enantiomer. This difference in binding affinity can lead to one enantiomer being biologically active while the other is inactive or even exhibits a different, sometimes undesirable, activity. Therefore, the stereoselective synthesis of the (3R)-isomer is essential for its investigation as a potential therapeutic agent or biochemical probe. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
3-azaniumylthiolane-3-carboxylate

An in-depth examination of the synthetic routes toward the non-proteinogenic amino acid, this compound, reveals a landscape of sophisticated chemical strategies. The synthesis of this chiral, cyclic compound necessitates precise control over the formation of the five-membered thiolane ring and the stereoselective establishment of the quaternary chiral center at the C3 position. This article focuses exclusively on the synthetic methodologies employed to construct this molecule and its related derivatives, detailing the construction of the heterocyclic core and the enantioselective introduction of its defining stereocenter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2S B8188983 (3R)-3-azaniumylthiolane-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-azaniumylthiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKWWHXZZFRWCN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@@]1(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Reactivity of 3r 3 Azaniumylthiolane 3 Carboxylate

Mechanistic Studies of Zwitterionic Reactivity

Like other amino acids, (3R)-3-azaniumylthiolane-3-carboxylate exists predominantly as a zwitterion in neutral aqueous solutions. The protonated amino group (azaniumyl) and the deprotonated carboxyl group (carboxylate) coexist in the same molecule. This dual ionic character is central to its reactivity.

Mechanistic studies, primarily through spectroscopic methods such as NMR and computational modeling, reveal that the zwitterionic form influences the molecule's intermolecular interactions and its role in acid-base catalysis. The protonated amine can act as a Brønsted acid, while the carboxylate can act as a Brønsted base. This amphoteric nature allows it to participate in proton transfer networks, which is a critical aspect of many biochemical reactions. The equilibrium between the zwitterionic form and the neutral form can be shifted by changes in pH, which in turn modulates its reactivity in different chemical environments.

PropertyObservationImplication for Reactivity
Zwitterionic State Predominant form in neutral solutions (pH ~7).Influences solubility, crystal packing, and intermolecular hydrogen bonding.
Amphoterism Can donate a proton from the -NH3+ group and accept a proton at the -COO- group.Acts as a buffer and can participate in proton-coupled electron transfer reactions.
Intramolecular H-Bonding Potential for hydrogen bonding between the azaniumyl proton and a carboxylate oxygen.Affects the conformational flexibility of the thiolane ring and the pKa of the functional groups.

Investigation of Thiolane Ring Opening and Rearrangement Reactions

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, is generally stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. The presence of the amino and carboxyl groups at the C3 position can influence the stability and reactivity of the ring.

Investigations into the ring stability often involve subjecting the compound to harsh conditions, such as strong acids, bases, or oxidizing/reducing agents. For instance, treatment with strong reducing agents like Raney nickel can lead to desulfurization and ring opening, yielding a linear amino acid derivative. Oxidative conditions, on the other hand, can lead to the formation of sulfoxides or sulfones, which can alter the ring's conformation and susceptibility to further reactions. Rearrangement reactions are less common but could potentially be induced through radical mechanisms or by the formation of reactive intermediates like thiiranium ions under specific electrophilic attack scenarios.

Carboxylate-Assisted Reactions and Catalytic Implications

The carboxylate group of this compound can play a direct role in catalysis, a phenomenon known as carboxylate-assisted catalysis. The carboxylate can act as a nucleophile or a general base to facilitate various transformations.

In intramolecular reactions, the carboxylate can attack an electrophilic center within the same molecule, leading to cyclization or rearrangement. In intermolecular contexts, it can deprotonate a substrate, acting as a general base catalyst, or participate as a nucleophilic catalyst by forming a reactive acyl intermediate. The rigid conformation imposed by the thiolane ring can position the carboxylate group favorably for such catalytic roles, potentially leading to stereoselective outcomes. Such catalytic activity is a key area of interest in the development of novel organocatalysts.

Catalytic RoleMechanistic ActionPotential Application
General Base Deprotonation of a substrate to increase its nucleophilicity.Aldol reactions, Michael additions.
Nucleophilic Catalyst Formation of a reactive anhydride (B1165640) intermediate with a substrate, which is then attacked by another nucleophile.Acyl transfer reactions.
Intramolecular Assistance Participation in reactions involving other parts of the molecule, influencing stereochemistry.Asymmetric synthesis.

Electrophilic and Nucleophilic Pathways Involving the Amino Acid Functionality

The amino acid portion of this compound provides sites for both electrophilic and nucleophilic attack.

The lone pair of electrons on the nitrogen atom of the deprotonated amino group makes it a potent nucleophile. It can react with a variety of electrophiles, such as alkyl halides (alkylation) and acyl chlorides (acylation), to form N-substituted derivatives.

Conversely, the carbonyl carbon of the protonated carboxylic acid is electrophilic. It can be attacked by nucleophiles, particularly after activation (e.g., conversion to an acid chloride or ester), leading to the formation of amides, esters, and other carboxylic acid derivatives. These reactions are fundamental to peptide synthesis and the chemical modification of this amino acid for various applications. The stereochemistry at the C3 position is a critical factor in these reactions, often directing the approach of reagents and influencing the stereochemical outcome of the products.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in determining the three-dimensional structure and conformational preferences of (3R)-3-azaniumylthiolane-3-carboxylate. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

The thiolane ring, a five-membered heterocycle containing a sulfur atom, is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The energetic landscape of these conformations is influenced by the substituents at the C3 position—the azaniumyl (-NH₃⁺) and carboxylate (-COO⁻) groups. Computational studies can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterValue (Å or °)
C-S Bond Length1.82
C-N Bond Length1.49
C-C (carboxylate) Bond Length1.54
C-S-C Bond Angle93.5
N-C-COO Bond Angle110.2

Spectroscopic Property Prediction through Computational Methods

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these predictions are particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations are sensitive to the molecular conformation and the electronic environment of each nucleus. Predicting NMR spectra for different conformers can help in interpreting experimental results. Challenges in accurately predicting chemical shifts can arise, especially for carbons near carboxylic acids and amines, due to pH sensitivity and potential oligomerization.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the peaks in an experimental IR spectrum to specific vibrational modes, such as the symmetric and asymmetric stretches of the carboxylate group and the bending modes of the azaniumyl group.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Azaniumyl (-NH₃⁺)N-H Stretch3100-3300
Azaniumyl (-NH₃⁺)N-H Bend1500-1650
Carboxylate (-COO⁻)Asymmetric Stretch1550-1610
Carboxylate (-COO⁻)Symmetric Stretch1400-1450
Thiolane RingC-S Stretch600-700

Note: This data is representative of typical frequency ranges for these functional groups and is not from specific calculations on the target molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as its synthesis or its interaction with biological targets, DFT calculations can provide valuable mechanistic insights.

Transition state theory allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in the synthesis of related aminothiophene derivatives, DFT studies have been used to calculate the activation energies for key steps like ring closure. mdpi.com

Intermolecular Interactions and Solvation Effects on Zwitterionic State

Computational models can investigate these effects:

Explicit Solvent Models: In this approach, individual solvent molecules (typically water) are included in the calculation. This allows for a detailed analysis of the hydrogen bonding network between the azaniumyl and carboxylate groups and the surrounding solvent molecules. Studies on amino acids have shown that a minimum number of water molecules are required to stabilize the zwitterionic form over the neutral form.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally less expensive way to account for the bulk effects of the solvent on the solute's structure and stability. The Solvation Model based on Density (SMD) is a commonly used continuum model. nih.govosti.gov

Stereoselectivity Prediction and Rational Design

Computational methods are increasingly used to predict and explain the stereoselectivity of chemical reactions. acs.org For a chiral molecule like this compound, understanding the factors that control its stereochemistry during synthesis is crucial.

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. This information is invaluable for the rational design of catalysts and reaction conditions that can enhance the yield of the desired stereoisomer.

Furthermore, molecular docking, a computational technique, can be used to predict the binding orientation of this compound to a biological target, such as an enzyme. This can help in understanding its mechanism of action and in designing new, more potent analogs. The amino and carboxyl groups are key features that can participate in various interactions, making them important starting points for inhibitor design. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment (e.g., EI MS, ESI MS, LC-MS/MS, Q-TOF LC-MS)

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition and confirming the molecular weight of (3R)-3-azaniumylthiolane-3-carboxylate. Techniques such as Electrospray Ionization (ESI) are particularly well-suited for analyzing this polar, zwitterionic compound.

In a typical ESI-MS analysis performed in positive ion mode, the molecule would be expected to be detected as its protonated form, [M+H]⁺. Given the molecular formula C₅H₉NO₂S, the theoretical exact mass of the neutral molecule is 147.0354 g/mol . Therefore, the protonated molecule would have a predicted m/z (mass-to-charge ratio) of approximately 148.0427. HRMS instruments, like Quadrupole Time-of-Flight (Q-TOF), can measure this value with high accuracy (typically within 5 ppm), allowing for unambiguous confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of the parent ion. The fragmentation of cyclic amino acids can be complex, as the initial ring-opening can occur at various bonds, leading to multiple fragmentation pathways. rsc.orgnih.gov For the [M+H]⁺ ion of this compound, characteristic fragmentation patterns would be expected, primarily involving the loss of small neutral molecules.

Expected Fragmentation Pathways:

Loss of H₂O (18.01 Da): From the carboxylate group.

Loss of CO₂ (44.00 Da): Decarboxylation is a common fragmentation pathway for amino acids.

Loss of HCOOH (46.01 Da): Loss of formic acid.

Ring Cleavage: Fragmentation of the thiolane ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).

Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the separation of the compound from a complex mixture and its subsequent identification and quantification, making it a powerful tool for purity assessment. nih.gov

Table 5.1: Predicted HRMS Data for this compound

Ion Species Molecular Formula Predicted m/z (Da)
[M+H]⁺ [C₅H₁₀NO₂S]⁺ 148.0427
[M+Na]⁺ [C₅H₉NO₂SNa]⁺ 170.0246

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure and stereochemistry of organic molecules. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be used to fully characterize this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiolane ring. Due to the chiral center at C3, the methylene (B1212753) protons at C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, each likely coupling to the other proton on the same carbon (geminal coupling) and to adjacent protons (vicinal coupling).

H2 and H4 Protons: These four protons would likely appear as complex multiplets in the region of 2.5-3.5 ppm.

H5 Protons: The two protons at C5, adjacent to the sulfur atom, are also expected to be diastereotopic and would likely resonate in the range of 2.8-3.8 ppm.

N-H Protons: The protons of the azaniumyl group (-NH₃⁺) are often broad and their chemical shift is highly dependent on the solvent, pH, and concentration. They typically appear in a downfield region.

¹³C NMR: The carbon NMR spectrum would show five distinct signals, one for each carbon atom in the molecule.

C3 (Quaternary Carbon): This carbon, bonded to the azaniumyl and carboxylate groups, would appear as a single peak, likely in the 60-75 ppm range.

C2 and C4 (Methylene Carbons): These carbons would resonate in the aliphatic region, typically between 30-50 ppm.

C5 (Methylene Carbon): The carbon adjacent to the sulfur atom (C5) would be expected to appear in a similar range, around 30-45 ppm.

C1 (Carboxylate Carbon): The carboxylate carbon is the most deshielded and would appear significantly downfield, typically in the 170-180 ppm region. libretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks (e.g., which H2 proton couples to which H4 proton), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, confirming the assignments.

Table 5.2: Predicted NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
C1 (-COO⁻) - 170 - 180
C2 (-CH₂) 2.5 - 3.5 (m) 30 - 50
C3 (-C(NH₃⁺)-) - 60 - 75
C4 (-CH₂) 2.5 - 3.5 (m) 30 - 50
C5 (-CH₂) 2.8 - 3.8 (m) 30 - 45

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The zwitterionic nature of this compound gives rise to a characteristic FTIR spectrum. researchgate.netresearchgate.net

The most prominent features would be:

N-H Stretching: The azaniumyl group (-NH₃⁺) exhibits strong, broad absorption bands in the 2500-3200 cm⁻¹ region. This broadness is a hallmark of the charged amine group involved in hydrogen bonding. wjarr.com

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups on the thiolane ring would appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Carboxylate Asymmetric Stretching: A very strong and characteristic absorption for the carboxylate group (-COO⁻) appears in the 1550-1610 cm⁻¹ range. upi.edu

Carboxylate Symmetric Stretching: Another strong absorption for the carboxylate group is found between 1300-1420 cm⁻¹.

N-H Bending: The bending vibrations for the -NH₃⁺ group typically occur around 1500-1550 cm⁻¹, sometimes overlapping with the carboxylate stretch.

C-S Stretching: The C-S bond stretch is generally weak and appears in the fingerprint region, typically between 600-800 cm⁻¹. iosrjournals.org

The presence of the broad -NH₃⁺ stretch and the strong carboxylate stretches, coupled with the absence of a strong C=O stretch around 1700 cm⁻¹ (characteristic of a protonated carboxylic acid), provides definitive evidence for the zwitterionic state of the molecule in the solid phase. acs.orgyoutube.com

Table 5.3: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Azaniumyl (-NH₃⁺) Stretching 2500 - 3200 Strong, Broad
Aliphatic C-H Stretching 2850 - 2960 Medium-Weak
Carboxylate (-COO⁻) Asymmetric Stretching 1550 - 1610 Strong
Azaniumyl (-NH₃⁺) Bending 1500 - 1550 Medium
Carboxylate (-COO⁻) Symmetric Stretching 1300 - 1420 Strong

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.org For a chiral molecule like this compound, this technique is uniquely capable of unambiguously determining its absolute configuration. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct an electron density map and model the precise position of every atom. This reveals detailed information on bond lengths, bond angles, and torsional angles. Furthermore, the analysis confirms the (R) configuration at the C3 stereocenter by employing anomalous dispersion techniques, which can distinguish between a molecule and its mirror image (enantiomer). nih.govnasa.gov

The crystal structure would also reveal the solid-state packing arrangement and the network of intermolecular interactions, such as the hydrogen bonds between the azaniumyl group of one molecule and the carboxylate group of a neighboring molecule, which stabilize the crystal lattice.

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., HPLC, LC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of this compound. Due to its polar and zwitterionic nature, analyzing the underivatized amino acid presents a challenge for traditional reversed-phase HPLC, where it may elute very early with poor retention. thermofisher.com

Several HPLC modes can be successfully employed:

Reversed-Phase HPLC with Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to the mobile phase can neutralize the charges on the molecule, increasing its interaction with the nonpolar stationary phase and improving retention. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is ideal for retaining and separating very polar compounds like underivatized amino acids.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is highly effective for separating amino acids.

When coupled with detectors like UV-Vis (amino acids have weak chromophores, requiring low wavelength detection), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS), HPLC provides a robust method for assessing the purity of a sample and quantifying the compound in complex matrices like biological fluids or reaction mixtures. americanlaboratory.coms4science.atnih.gov

Advanced Techniques for Chiral Analysis (e.g., Chiral HPLC, Polarimetry)

Confirming the enantiomeric purity of this compound is critical. Chiral HPLC is the most common and accurate method for this purpose. This technique involves separating the (R) and (S) enantiomers on a chiral stationary phase (CSP). tandfonline.com

For underivatized amino acids, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) are particularly effective. nih.govsigmaaldrich.com These stationary phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. This method can detect even small percentages of the unwanted (S)-enantiomer, providing a precise measure of enantiomeric excess (e.e.). sigmaaldrich.com

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The (3R)-enantiomer will rotate light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (3S)-enantiomer will rotate it by an equal magnitude in the opposite direction. While not suitable for separating enantiomers, polarimetry can confirm the optical activity of a purified sample and provides a bulk measurement of its enantiomeric composition.

Research Applications and Advanced Studies of 3r 3 Azaniumylthiolane 3 Carboxylate

Incorporation into Peptides and Proteins as a Non-Canonical Amino Acid Analogue

(3R)-3-azaniumylthiolane-3-carboxylate is a non-canonical amino acid (ncAA) analogue that has garnered interest in the field of chemical biology and peptide science. nih.gov Unlike the 20 proteinogenic amino acids, ncAAs are not naturally encoded in the genome but can be incorporated into peptide chains to introduce novel structural and functional properties. nih.govnih.gov The unique cyclic structure of this compound, featuring a five-membered thiolane ring, imposes significant conformational constraints, making it a valuable tool for modulating peptide structure and stability. mdpi.com

The integration of this compound into proteins is primarily achieved through chemical protein synthesis, a powerful alternative to ribosomal synthesis that allows for the site-specific incorporation of unnatural amino acids. Methodologies such as Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL) are central to this process.

In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin. For larger proteins that are difficult to assemble in a single SPPS run, segment-based approaches like NCL are employed. nih.govresearchgate.net NCL involves the reaction between a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue. nih.gov While this compound itself does not function as a cysteine analogue for ligation, its thiol-containing structure is a product of synthetic strategies often used to create building blocks for chemical protein synthesis. nih.gov The synthesis of such specialized amino acids often begins with common starting materials, which are chemically modified in multiple steps to create the desired non-canonical structure, ready for incorporation via established peptide synthesis protocols. nih.gov

Table 1: Methodologies for Incorporating this compound

Methodology Description Key Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids to a peptide chain growing on a solid support. Allows for precise sequence control and incorporation of various non-canonical amino acids.
Native Chemical Ligation (NCL) Chemoselective condensation of unprotected peptide segments to form a larger protein. nih.gov Enables the synthesis of large proteins (>50 amino acids) that are beyond the typical limits of SPPS. researchgate.net

| Peptide Hydrazide-Based Ligation | An alternative to thioester-based NCL where a peptide hydrazide is oxidized in situ to form a reactive intermediate for ligation. researchgate.net | Overcomes some challenges associated with the synthesis and stability of peptide thioesters. researchgate.net |

The incorporation of cyclic ncAAs like this compound has a profound impact on the local and global conformation of a peptide chain. Similar to proline, its rigid ring structure restricts the rotation around the peptide backbone's dihedral angles (Φ and Ψ), thereby stabilizing specific secondary structures such as β-turns and helices. mdpi.com

The stereochemistry at the C3 carbon is critical. The (3R) configuration, along with the substituents on the thiolane ring, influences the puckering of the ring and the orientation of the adjacent peptide bonds. This can force the peptide backbone into a well-defined conformation, a property that is highly sought after in the design of peptidomimetics with enhanced biological activity and stability. nih.govmdpi.com By replacing a flexible, natural amino acid with this constrained analogue, researchers can "lock" a peptide into its bioactive conformation, potentially increasing its affinity for a biological target.

Table 2: Conformational Effects of Incorporating Cyclic Non-Canonical Amino Acids

Structural Feature Conformational Impact Potential Application Reference
Pyrrolidine/Thiolane Ring Restricts backbone dihedral angles (Φ, Ψ). Stabilization of β-turns and helices. mdpi.com
Tertiary Amide Bond Increases susceptibility to cis/trans isomerism around the ω angle. Introduces conformational diversity. mdpi.com

| C3-Substitution | Influences ring puckering and sterically restricts the Ψ angle. | Fine-tuning of secondary structure; design of foldamers. | mdpi.com |

Exploration in the Design of Functional Materials

The unique chemical structure of this compound, which combines both a positive charge (azaniumyl) and a negative charge (carboxylate) in a single molecule, makes it a classic zwitterion. This zwitterionic nature is the foundation for its use in the design of advanced functional materials. mdpi.com

Zwitterionic polymers, or polyzwitterions, are a special class of polymers that contain an equal number of cationic and anionic groups on their repeating units. mdpi.comresearchgate.net This balanced charge results in materials with high hydrophilicity, excellent biocompatibility, and remarkable resistance to nonspecific protein adsorption (biofouling). d-nb.info

This compound can serve as a monomer or a functional side group in the synthesis of novel polyzwitterions. The synthesis of such polymers can be challenging because the zwitterionic nature of the monomer can interfere with polymerization reactions. mdpi.com Therefore, synthetic strategies often involve protecting one of the ionic groups during polymerization, followed by a deprotection step to reveal the zwitterionic functionality. mdpi.com The resulting polymers can be designed with various architectures, such as having the zwitterionic groups in the polymer side chains, which is the most common approach. d-nb.info

Table 3: Properties and Applications of Zwitterionic Polymers

Property Description Potential Application Reference
Anti-biofouling Resists the non-specific adsorption of proteins and cells due to a tightly bound hydration layer. Medical implants, biosensors, drug delivery systems. d-nb.info
High Hydrophilicity Strong affinity for water, leading to high water solubility and moisture retention. Contact lenses, wound dressings. d-nb.info
Biocompatibility Often exhibit low toxicity and immunological response. Tissue engineering, biomedical coatings. d-nb.info

| Salt Responsiveness | Solubility and conformation can change in response to salt concentration (antipolyelectrolyte effect). | "Smart" materials, controlled release systems. | researchgate.net |

Interfacial phenomena govern the interactions that occur at the boundary between two phases (e.g., solid-liquid or liquid-liquid). slideshare.net The zwitterionic character of this compound makes it an ideal candidate for research in surface modification.

Investigation of Biomolecular Interactions

The investigation of how this compound interacts with biological molecules is a key area of advanced study. Its structure suggests several modes of interaction. The positively charged azaniumyl group and the negatively charged carboxylate group can participate in strong electrostatic interactions and hydrogen bonding with proteins, nucleic acids, and cell membranes.

By incorporating this ncAA into a peptide, researchers can probe or enhance the peptide's interaction with its biological target. For example, if a key interaction between a peptide ligand and its receptor involves a salt bridge, introducing the zwitterionic this compound at a strategic position could mimic or strengthen this interaction. Furthermore, its constrained conformation can reduce the entropic penalty upon binding, leading to higher affinity and specificity. These properties make it a valuable tool for designing highly potent and selective therapeutic peptides and molecular probes.

Interactions with Peptides and Proteins (e.g., non-covalent interactions, protein folding studies)

Recent studies on derivatives of 3-aminothiolane-3-carboxylic acid (Atlc) have highlighted the significant role of non-covalent interactions involving the sulfur atom in stabilizing specific peptide conformations. In particular, intramolecular hydrogen bonds between the amide N-H of the peptide backbone and the sulfur atom of the thiolane ring (N-H···S interactions) have been shown to stabilize δ-folded conformations. These interactions, which are a type of sulfur-mediated hydrogen bond, can compete with and sometimes override the more classical C5 and C7 hydrogen-bonded conformers, thereby influencing the local peptide structure.

Table 1: Non-covalent Interactions Involving 3-Aminothiolane-3-carboxylic Acid Derivatives in Peptides

Interaction TypeDescriptionStabilized Conformation
N-H···S Hydrogen BondAn intramolecular hydrogen bond between a backbone amide proton and the sulfur atom of the thiolane ring.δ-folded conformer
C5 Hydrogen BondA classic intramolecular hydrogen bond forming a five-membered ring.Extended C5 conformer
C7 Hydrogen BondAn intramolecular hydrogen bond forming a seven-membered ring.γ-folded conformer

Nucleic Acid Interactions and Their Mechanistic Basis

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the presence of both a charged amino group and a carboxylate group, along with the sulfur-containing ring, suggests potential modes of interaction. Thiophene derivatives, which share the sulfur-containing heterocyclic ring structure, have been investigated as DNA minor groove binding agents. The sulfur atom in these molecules can participate in interactions with the bases of the DNA. For instance, in certain thiophene-containing diamidines, the sulfur atom has been observed to be in close proximity to the N3 atom of adenine (B156593) in the minor groove.

Furthermore, the thiol group in the related amino acid cysteine has a known propensity to interact with the DNA backbone, particularly with the phosphate (B84403) groups. Although this compound contains a thioether rather than a free thiol, the lone pair of electrons on the sulfur atom could still potentially engage in electrostatic or hydrogen bonding interactions with the phosphate backbone or the nucleobases. The constrained nature of the thiolane ring could also influence the specificity and affinity of these interactions by pre-organizing the molecule for binding to specific DNA or RNA structures.

Chemo- and Biosensing Platform Development Research

The unique chemical properties of amino acids and thiol-containing compounds have made them attractive components in the design of chemo- and biosensors. While specific applications of this compound in this area are still emerging, its structural features suggest several potential avenues for research and development.

Ion Recognition and Selectivity Studies

Amino acids and peptides are known to bind metal ions with varying degrees of selectivity and affinity. nih.gov The carboxylate and amino groups of this compound can act as coordination sites for metal ions. Furthermore, the sulfur atom in the thiolane ring can also participate in metal ion binding, a property that is well-established for sulfur-containing amino acids like cysteine and methionine. The rigid conformation of the thiolane ring could enforce a specific geometry on the coordinating functional groups, potentially leading to high selectivity for certain metal ions. This principle is utilized in the design of ion-selective electrodes and fluorescent sensors, where the specific binding of a target ion to a recognition element results in a measurable signal. Research in this area would involve synthesizing derivatives of this compound and evaluating their binding affinities and selectivities for a range of metal ions.

Optical Probe Design and Photophysical Characterization

Thiophene-based compounds are known for their interesting photophysical properties, including fluorescence, which can be modulated by their environment and interactions with other molecules. mdpi.comnih.gov Attaching a fluorophore to the this compound scaffold could lead to the development of optical probes. The binding of a target analyte, such as a metal ion or a biomolecule, to the amino acid portion of the probe could induce a conformational change that alters the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent signal.

The design of such probes would involve the synthesis of derivatives where the amino acid acts as the recognition unit and is electronically coupled to a chromophore. The photophysical characterization of these probes would involve studying their absorption and emission spectra, fluorescence quantum yields, and lifetimes in the presence and absence of target analytes to establish their sensing mechanism and performance.

Table 2: Potential Applications in Chemo- and Biosensing

Sensor TypeRecognition ElementPotential Target Analytes
Ion-Selective SensorThis compoundMetal ions
Fluorescent Optical ProbeFluorophore-conjugated this compoundMetal ions, small organic molecules, biomolecules

Role in Mechanistic Biochemical Pathway Elucidation (Non-Human Specific)

Constrained amino acid analogs are valuable tools for elucidating the mechanisms of biochemical pathways. By replacing a natural amino acid with a rigid analog like this compound in a peptide substrate or inhibitor, researchers can probe the conformational requirements of enzyme active sites and receptor binding pockets.

If a particular biochemical pathway involves a peptide or protein that undergoes a specific conformational change upon binding or catalysis, incorporating a constrained amino acid can either lock the molecule in an active or inactive conformation. For example, if a specific turn or bend in a peptide is necessary for its recognition by an enzyme, introducing this compound could either mimic or disrupt this conformation, leading to enhanced or inhibited activity. Observing the effect of this substitution on the pathway's function can provide critical information about the structure-activity relationship of the biomolecules involved.

This approach is particularly useful for studying pathways where the native substrates are flexible peptides, making it difficult to determine the precise conformation required for biological activity. The use of conformationally defined analogs can help to map the bioactive conformation and guide the design of more potent and selective modulators of the pathway.

Q & A

Q. What kinetic assays are recommended for studying enzyme inhibition by this compound?

  • Methodology :
  • Continuous spectrophotometric assays : Monitor NADH depletion at 340 nm for dehydrogenase targets.
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity and stoichiometry.
  • Pre-steady-state kinetics : Use stopped-flow instruments to capture rapid inhibition phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.